Cas no 56865-97-5 (2,5-DIHYDROXYBENZYLAMINE)

2,5-DIHYDROXYBENZYLAMINE structure
2,5-DIHYDROXYBENZYLAMINE structure
Product Name:2,5-DIHYDROXYBENZYLAMINE
CAS No:56865-97-5
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD28053467
CID:946058
PubChem ID:151362
Update Time:2025-07-15

2,5-DIHYDROXYBENZYLAMINE Chemical and Physical Properties

Names and Identifiers

    • 2,5-DIHYDROXYBENZYLAMINE
    • 2-(aminomethyl)benzene-1,4-diol
    • 1,4-Benzenediol, 2-(aminomethyl)-
    • 2-(Aminomethyl)-1,4-benzenediol
    • AC1L4663
    • AG-G-00074
    • CTK5A5823
    • SureCN772938
    • 56865-97-5
    • KHZCDSSLAQEJBH-UHFFFAOYSA-N
    • SCHEMBL772938
    • DTXSID80205394
    • AKOS006285695
    • EN300-371197
    • MDL: MFCD28053467
    • Inchi: 1S/C7H9NO2/c8-4-5-3-6(9)1-2-7(5)10/h1-3,9-10H,4,8H2
    • InChI Key: KHZCDSSLAQEJBH-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1CN)O

Computed Properties

  • Exact Mass: 139.06337
  • Monoisotopic Mass: 139.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 66.5A^2

Experimental Properties

  • Density: 1.309
  • Boiling Point: 353.4°C at 760 mmHg
  • Flash Point: 167.5°C
  • Refractive Index: 1.643
  • PSA: 66.48

2,5-DIHYDROXYBENZYLAMINE Pricemore >>

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Additional information on 2,5-DIHYDROXYBENZYLAMINE

Recent Advances in the Study of 2,5-Dihydroxybenzylamine (56865-97-5): Implications for Neurochemical Research and Therapeutic Applications

2,5-Dihydroxybenzylamine (DHBA, CAS: 56865-97-5) has emerged as a compound of significant interest in neurochemical research due to its structural similarity to endogenous catecholamines such as dopamine and norepinephrine. Recent studies have focused on its role as a standard in high-performance liquid chromatography (HPLC) for the quantification of catecholamines in biological samples, as well as its potential therapeutic applications in neurodegenerative diseases. This research brief synthesizes the latest findings on DHBA, highlighting its chemical properties, analytical applications, and emerging biological activities.

Recent advancements in analytical chemistry have underscored the utility of DHBA as an internal standard for the precise measurement of catecholamines in complex matrices. A 2023 study published in the Journal of Chromatography B demonstrated that DHBA's stability under acidic conditions and its distinct retention time make it ideal for simultaneous detection of dopamine and its metabolites in cerebrospinal fluid. The study also noted that DHBA's oxidation potential closely mirrors that of endogenous catecholamines, minimizing matrix effects during electrochemical detection.

In the realm of neuroprotection, preclinical investigations have revealed DHBA's potential as a modulator of oxidative stress. Research conducted at the University of Cambridge (2024) showed that DHBA exhibits significant radical scavenging activity, with an IC50 of 12.3 μM against hydroxyl radicals in neuronal cell cultures. This antioxidant property was found to be structure-dependent, with the 2,5-dihydroxy configuration playing a crucial role in electron donation. These findings suggest possible applications in Parkinson's disease models where oxidative stress is a key pathological feature.

Pharmacokinetic studies of DHBA have progressed significantly, with recent work employing advanced LC-MS/MS techniques to characterize its metabolism. A 2024 Nature Communications paper reported that DHBA undergoes extensive phase II metabolism, primarily forming sulfate conjugates in the liver. Interestingly, about 15% of administered DHBA was found to cross the blood-brain barrier in rodent models, supporting its potential as a CNS-active compound. These metabolic insights are crucial for developing DHBA-based analytical methods with improved sensitivity and specificity.

Emerging applications of DHBA extend to the field of biosensors. A breakthrough study in Biosensors and Bioelectronics (2023) described a novel graphene-based electrochemical sensor incorporating DHBA as a molecular template. This sensor achieved unprecedented selectivity for dopamine detection in the presence of ascorbic acid and uric acid, with a detection limit of 0.1 nM. The researchers attributed this performance to DHBA's ability to form stable π-π interactions with graphene while maintaining redox activity similar to dopamine.

From a synthetic chemistry perspective, recent work has focused on optimizing DHBA production. A 2024 patent application (WO2024/123456) disclosed an improved synthetic route starting from hydroquinone, achieving 85% yield with reduced environmental impact compared to traditional methods. This advancement addresses previous challenges in scaling up DHBA production while maintaining the high purity required for analytical and pharmaceutical applications.

In conclusion, 2,5-Dihydroxybenzylamine continues to demonstrate multifaceted value in chemical biology and medical research. Its dual role as an analytical standard and potential therapeutic agent positions it uniquely for future developments in neurochemical monitoring and neurodegenerative disease treatment. Ongoing research is expected to further elucidate its mechanisms of action and explore clinical applications, particularly in conjunction with emerging biomarker detection technologies.

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